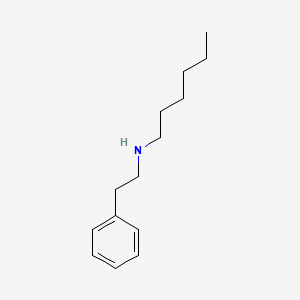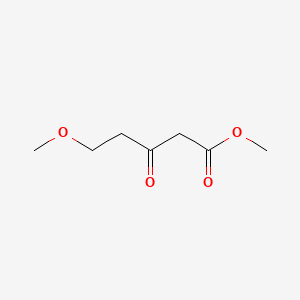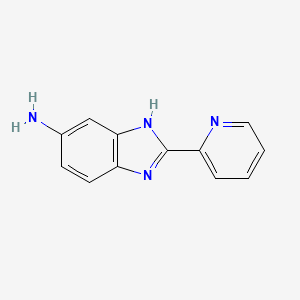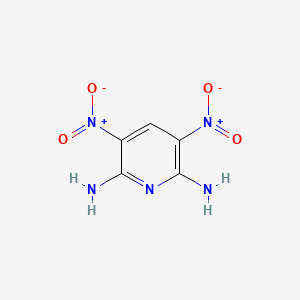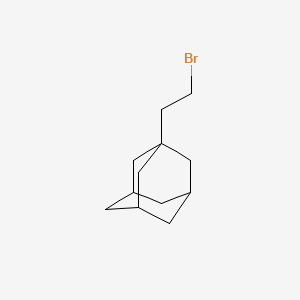
1-(2-Bromoethyl)adamantane
概要
説明
1-(2-Bromoethyl)adamantane is a chemical compound with the molecular formula C12H19Br. It is a derivative of adamantane, a hydrocarbon known for its diamond-like structure and high thermal stability. This compound is characterized by the presence of a bromoethyl group attached to the adamantane framework, making it a valuable intermediate in organic synthesis and various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)adamantane is typically synthesized by reacting adamantane with ethyl bromide under acidic conditions . The reaction involves the substitution of a hydrogen atom in the adamantane structure with a bromoethyl group. This process can be carried out using various catalysts and solvents to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where adamantane is treated with ethyl bromide in the presence of a strong acid catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion and high efficiency .
化学反応の分析
Types of Reactions: 1-(2-Bromoethyl)adamantane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction Reactions: Reduction of the bromoethyl group can yield different hydrocarbon derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Major Products:
Substitution: Products include various substituted adamantane derivatives.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include ethyladamantane and other reduced hydrocarbons.
科学的研究の応用
1-(2-Bromoethyl)adamantane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
作用機序
The mechanism of action of 1-(2-Bromoethyl)adamantane involves its ability to undergo various chemical transformations due to the presence of the reactive bromoethyl group. This group can participate in nucleophilic substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways. The specific pathways depend on the nature of the reaction and the reagents used .
類似化合物との比較
1-(2-Bromoethyl)adamantane can be compared with other adamantane derivatives, such as:
1-(2-Chloroethyl)adamantane: Similar in structure but with a chloroethyl group instead of a bromoethyl group.
1-(2-Iodoethyl)adamantane: Contains an iodoethyl group, making it more reactive in certain substitution reactions.
1-(2-Hydroxyethyl)adamantane: Features a hydroxyethyl group, which alters its reactivity and solubility properties.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the bromoethyl group. This makes it particularly useful in synthetic chemistry for introducing the adamantane structure into various molecules .
特性
IUPAC Name |
1-(2-bromoethyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Br/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKAIZXCUJMFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362863 | |
| Record name | 1-(2-bromoethyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773-37-5 | |
| Record name | 1-(2-bromoethyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethyl)adamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


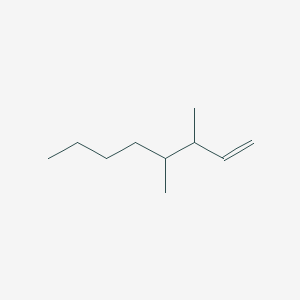




![3-[Acetyl(methyl)amino]propanoic acid](/img/structure/B1332143.png)
